molecular formula C12H9ClO2S B582331 2-Chloro-4-(4-methylthiophenyl)benzoic acid CAS No. 1261900-69-9

2-Chloro-4-(4-methylthiophenyl)benzoic acid

Cat. No.: B582331
CAS No.: 1261900-69-9
M. Wt: 252.712
InChI Key: CRKXSNNUYWVLES-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylthiophenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a 4-methylthiophenyl group at the 4-position of the benzene ring. The methylthio (-SMe) substituent introduces sulfur-based electronic effects, influencing the compound’s solubility, acidity, and reactivity.

Properties

IUPAC Name

2-chloro-4-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAJJWNVMRAYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methylthiophenyl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(4-methylthiophenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylthiophenyl)benzoic acid depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences:

Compound Name Substituent (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-Chloro-4-(methylsulfonyl)benzoic acid -SO₂Me (4-position) 355.76 883806-76-6 High purity reagent; sulfonyl group enhances acidity and stability
2-Chloro-4-(4-trifluoromethoxyphenyl)benzoic acid -OCF₃ (4-position) 330.68 1261455-21-3 Agrochemical intermediate; trifluoromethoxy improves lipophilicity
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid -O-C₆H₃(Cl)(CF₃) (3-position) 340.69 Not provided Crystal structure resolved; precursor to herbicide acifluorfen
2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid -C₆H₃(OEt)(Me) (4-position) 290.74 1261969-79-2 Ethoxy group increases solubility in organic solvents
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid -OCF₃ (3-position) 330.68 Not provided Meta-substitution alters steric effects compared to para-isomers

Key Observations :

  • Electronic Effects : Sulfonyl (-SO₂Me) and trifluoromethoxy (-OCF₃) groups increase electron-withdrawing effects, lowering pKa (enhancing acidity) compared to methylthio (-SMe), which is electron-donating .
  • Solubility : Ethoxy or methyl groups improve lipid solubility, favoring agrochemical applications, while sulfonyl groups enhance water solubility .
  • Stereochemical Impact : Meta-substituted trifluoromethoxy derivatives (e.g., ) exhibit distinct steric hindrance compared to para-substituted analogs, affecting binding in biological targets .

Comparative Efficacy :

  • Methylthiophenyl-substituted benzoic acids may exhibit moderate bioactivity compared to sulfonyl or nitro derivatives, as sulfur’s redox activity can influence metabolic stability .

Biological Activity

2-Chloro-4-(4-methylthiophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClO2S
  • Molecular Weight : 288.78 g/mol
  • IUPAC Name : this compound

This compound features a benzoic acid core with a chlorine atom and a methylthiophenyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the introduction of the chlorine atom and the methylthiophenyl substituent occurs at specific positions on the aromatic ring. The detailed synthetic pathway may vary, but it generally includes:

  • Formation of the benzoic acid derivative .
  • Introduction of the chloro group via chlorination .
  • Substitution with the methylthiophenyl group .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study reported an IC50 value ranging from 2.43 to 14.65 μM against these cell lines, indicating significant growth inhibition .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Microtubule Destabilization : The compound may disrupt microtubule assembly, which is crucial for cell division and proliferation.
  • Induction of Apoptosis : It has been observed to enhance caspase-3 activity, leading to programmed cell death in cancer cells .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : Evaluate cytotoxicity and mechanism.
    • Findings : At concentrations of 1.0 μM, morphological changes were noted, and at 10.0 μM, caspase-3 activity increased significantly (1.33–1.57 times) .
  • Cell Cycle Analysis :
    • Compounds similar to this compound were shown to cause cell cycle arrest in the G2/M phase at specific concentrations (e.g., 2.5 μM for certain analogs), indicating their potential as antitumor agents .

Comparative Biological Activity Table

Compound NameIC50 (μM)Cell LineMechanism of Action
This compound2.43 - 14.65MDA-MB-231Microtubule destabilization, apoptosis
CurcuminVariesVariousAntioxidant, anti-inflammatory
Paclitaxel~10VariousMicrotubule stabilization

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